5-Fluoro-9-oxo-9H-xanthene-2-carboxylic acid
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Overview
Description
5-Fluoro-9-oxo-9H-xanthene-2-carboxylic acid is a fluorinated xanthene derivative with the molecular formula C14H7FO4. This compound is known for its unique structural features, which include a xanthene core substituted with a fluorine atom and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-9-oxo-9H-xanthene-2-carboxylic acid typically involves the fluorination of a xanthene precursor followed by carboxylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom. The carboxylation step can be achieved using carbon dioxide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-9-oxo-9H-xanthene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted xanthene derivatives.
Scientific Research Applications
5-Fluoro-9-oxo-9H-xanthene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Fluoro-9-oxo-9H-xanthene-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to biological targets. The xanthene core allows for interactions with various enzymes and receptors, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Xanthone-2-carboxylic acid: Similar structure but lacks the fluorine atom.
9H-Xanthene-2-carboxylic acid: Another xanthene derivative with different substitution patterns
Uniqueness: 5-Fluoro-9-oxo-9H-xanthene-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorination can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C14H7FO4 |
---|---|
Molecular Weight |
258.20 g/mol |
IUPAC Name |
5-fluoro-9-oxoxanthene-2-carboxylic acid |
InChI |
InChI=1S/C14H7FO4/c15-10-3-1-2-8-12(16)9-6-7(14(17)18)4-5-11(9)19-13(8)10/h1-6H,(H,17,18) |
InChI Key |
CGXDQUXXNXOSNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC3=C(C2=O)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
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